molecular formula C15H13N3O2 B11850936 Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate

Cat. No.: B11850936
M. Wt: 267.28 g/mol
InChI Key: ZQDVQBPPHKGSRK-UHFFFAOYSA-N
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Description

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzyl group attached to the imidazo[1,2-a]pyridine core, which is further functionalized with a carbamate group. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl imidazo[1,2-a]pyridin-3-ylcarbamate typically involves a multi-step process. One common method starts with the reaction of 2-aminopyridine with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to cyclization with an appropriate carbamate precursor under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of benzyl imidazo[1,2-a]pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A core structure with diverse biological activities.

    Benzyl imidazo[1,2-a]pyridine: Similar to the target compound but lacks the carbamate group.

    Imidazo[1,2-a]pyridin-3-ylcarbamate: Similar but without the benzyl group.

Uniqueness

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is unique due to the presence of both the benzyl and carbamate groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and development .

Biological Activity

Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their wide range of pharmacological effects, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

These compounds have been extensively studied for their therapeutic potential in various diseases, particularly cancer and infectious diseases .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl isocyanate with imidazo[1,2-a]pyridin-3-amine. The general synthetic route can be summarized as follows:

  • Formation of Imidazo[1,2-a]pyridine : Starting from 2-amino pyridine and appropriate carbonyl compounds via cyclization reactions.
  • Carbamate Formation : Treating the resulting imidazo[1,2-a]pyridine with benzyl isocyanate to yield this compound.

Anticancer Activity

This compound has demonstrated significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Recent studies have reported minimum inhibitory concentrations (MIC) as low as 0.045 μM against Mycobacterium tuberculosis (Mtb), indicating its potential as an anti-tuberculosis agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the nuclear factor kappa B (NF-kB) signaling pathway, which plays a crucial role in inflammation and cancer progression. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications at different positions on the imidazo ring. SAR studies indicate that:

  • Substituents at the 3-position enhance anticancer activity.
  • The presence of electron-donating groups increases antimicrobial potency.

Table 1 summarizes key findings from SAR studies on related compounds:

Compound StructureActivity TypeMIC/IC₅₀ Values
Imidazo[1,2-a]pyridine derivativesAnticancer0.0015 - 0.045 μM
Benzyl imidazo[1,2-a]pyridin-3-carboxamideAnti-TB0.003 - 0.05 μM
Substituted imidazopyridinesAnti-inflammatoryIC₅₀ > 128 μM

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of this compound on MDA-MB-231 cells, researchers observed a significant reduction in cell viability at concentrations above 5 μM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming that the compound induced apoptosis through intrinsic pathways involving caspase activation.

Case Study 2: Antimicrobial Activity Against Mtb

A recent investigation into the antimicrobial properties against Mtb revealed that this compound exhibited an MIC of 0.045 μM against drug-resistant strains. The study emphasized the compound's non-cytotoxic nature towards VERO cell lines at higher concentrations (IC₅₀ > 128 μM), suggesting its therapeutic potential without significant side effects.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl N-imidazo[1,2-a]pyridin-3-ylcarbamate

InChI

InChI=1S/C15H13N3O2/c19-15(20-11-12-6-2-1-3-7-12)17-14-10-16-13-8-4-5-9-18(13)14/h1-10H,11H2,(H,17,19)

InChI Key

ZQDVQBPPHKGSRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

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